

Introduction: The Strategic Advantage of Orthogonal Protection

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Boc-D-Dap(Fmoc)-OH*

Cat. No.: *B557131*

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In the intricate field of peptide synthesis, the ability to perform site-specific modifications is paramount for developing novel therapeutics, probes, and biomaterials. **Boc-D-Dap(Fmoc)-OH** is a non-canonical amino acid derivative engineered precisely for this purpose. Its utility stems from a powerful concept in chemical synthesis: orthogonal protection.

The molecule features two distinct, chemically labile protecting groups: the acid-sensitive tert-butyloxycarbonyl (Boc) group on the α -amino position and the base-sensitive 9-fluorenylmethoxycarbonyl (Fmoc) group on the side-chain β -amino position.^[1] This arrangement allows for the selective removal of one group without affecting the other, providing a chemical "handle" for specific modifications at a chosen point in the synthesis. This guide will explore the practical implementation and strategic benefits of this unique building block.

Core Physicochemical Properties

A thorough understanding of a reagent's properties is the foundation of its effective use. The key identifiers and characteristics of **Boc-D-Dap(Fmoc)-OH** are summarized below.

| Property | Value | Source(s) |
|---------------------|--|---|
| CAS Number | 131570-56-4 | [2] [3] [4] [5] |
| Molecular Weight | 426.46 g/mol | [2] [5] [6] |
| Molecular Formula | C ₂₃ H ₂₆ N ₂ O ₆ | [2] [3] [6] |
| Synonym(s) | N- α -Boc-N- β -Fmoc-D-2,3-diaminopropionic acid | [2] [4] |
| Appearance | White to off-white solid | [7] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [7] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMF and DCM | [7] |

The Principle of Orthogonal Deprotection

The core utility of **Boc-D-Dap(Fmoc)-OH** lies in the differential lability of its two protecting groups. The α -amino group, crucial for peptide chain elongation, is protected by a Boc group. In a standard Boc-based solid-phase peptide synthesis (SPPS) workflow, this group is removed at the start of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[\[1\]](#)

Conversely, the β -amino group on the side chain is protected by an Fmoc group. This group is stable to the acidic conditions used for Boc deprotection but is readily cleaved by a base, such as piperidine.[\[1\]](#)[\[8\]](#) This orthogonal scheme grants the synthetic chemist precise control over which amine is exposed and when.

*Orthogonal deprotection scheme of **Boc-D-Dap(Fmoc)-OH**.*

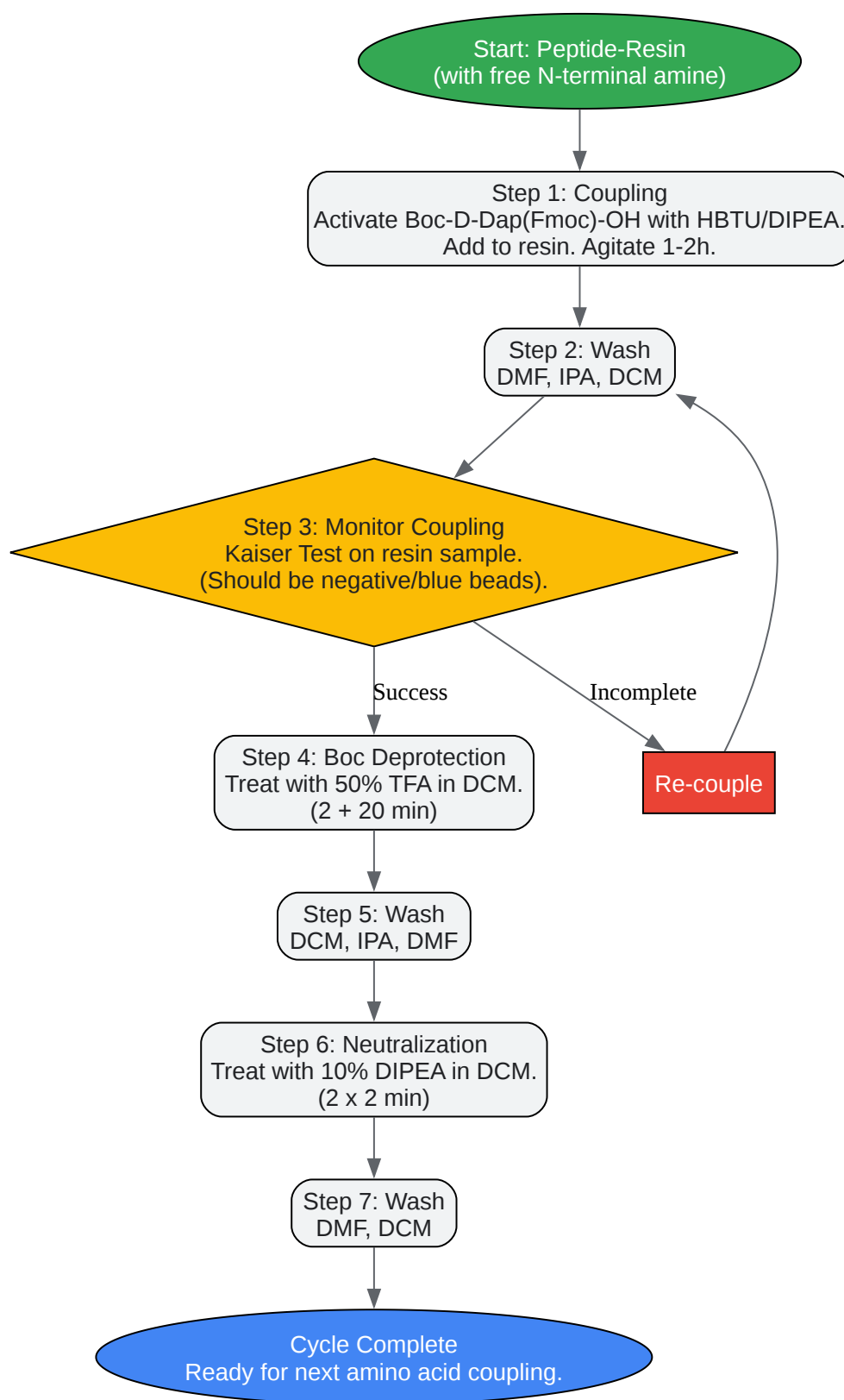
Experimental Protocol: Incorporation via Boc-SPPS

This section details a standard protocol for incorporating a **Boc-D-Dap(Fmoc)-OH** residue into a peptide chain using manual Boc solid-phase peptide synthesis (SPPS). The causality behind each step is explained to ensure a robust and reproducible workflow.

Materials & Reagents:

- Resin: Merrifield resin (for C-terminal acid) or MBHA/BHA resin (for C-terminal amide).
- **Boc-D-Dap(Fmoc)-OH**
- Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
- Deprotection Reagent: Trifluoroacetic acid (TFA) in DCM (typically 50% v/v).
- Neutralization Reagent: Diisopropylethylamine (DIPEA) in DCM (typically 5-10% v/v).
- Coupling Reagents: HBTU/HATU, DIPEA.
- Washing Solvents: DCM, DMF, Isopropanol (IPA).

Workflow Diagram:



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- To cite this document: BenchChem. [Introduction: The Strategic Advantage of Orthogonal Protection]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557131#boc-d-dap-fmoc-oh-cas-number-and-molecular-weight]

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